molecular formula C6H12N2O B3355950 3-AMINO-3-METHYLPIPERIDIN-2-ONE CAS No. 64298-90-4

3-AMINO-3-METHYLPIPERIDIN-2-ONE

Cat. No.: B3355950
CAS No.: 64298-90-4
M. Wt: 128.17 g/mol
InChI Key: ZGVJSCUBUTWDFS-UHFFFAOYSA-N
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Description

3-Amino-3-methylpiperidin-2-one is a heterocyclic organic compound that belongs to the class of piperidones. Piperidones are known for their versatile applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring with an amino group and a methyl group attached to it, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-methylpiperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with methyl iodide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to reductive amination using ammonia or an amine source to introduce the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes steps such as alkylation, reduction, and purification to obtain the desired compound with high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidones with various functional groups.

Scientific Research Applications

3-Amino-3-methylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a key intermediate in the development of drugs for treating neurological disorders and inflammatory diseases.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-3-methylpiperidin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

    3-Amino-2-piperidone: Similar in structure but lacks the methyl group.

    3-Methylpiperidin-2-one: Lacks the amino group.

    Piperidin-2-one: The parent compound without any substituents.

Uniqueness: 3-Amino-3-methylpiperidin-2-one is unique due to the presence of both an amino group and a methyl group on the piperidine ring. This dual functionality enhances its reactivity and makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-amino-3-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(7)3-2-4-8-5(6)9/h2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVJSCUBUTWDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450333
Record name 3-amino-3-methyl-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64298-90-4
Record name 3-amino-3-methyl-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-AMINO-3-METHYLPIPERIDIN-2-ONE
Reactant of Route 2
3-AMINO-3-METHYLPIPERIDIN-2-ONE
Reactant of Route 3
3-AMINO-3-METHYLPIPERIDIN-2-ONE
Reactant of Route 4
3-AMINO-3-METHYLPIPERIDIN-2-ONE
Reactant of Route 5
3-AMINO-3-METHYLPIPERIDIN-2-ONE
Reactant of Route 6
3-AMINO-3-METHYLPIPERIDIN-2-ONE

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